Pyrazine-2-sulfonyl fluoride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Pyrazine-2-sulfonyl fluoride is a chemical compound that belongs to the class of sulfonyl fluorides These compounds are known for their stability and reactivity, making them valuable in various chemical processes
Scientific Research Applications
Pyrazine-2-sulfonyl fluoride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of sulfonamide and sulfonate derivatives.
Biology: It serves as a biochemical probe for studying enzyme mechanisms and protein interactions.
Industry: It is used in the development of advanced materials, including polymers and coatings.
Safety and Hazards
Mechanism of Action
Target of Action
Pyrazine-2-sulfonyl fluoride, also known as PyFluor , is a chemical compound that has been used in various biochemical applicationsSulfonyl fluorides, a group to which this compound belongs, are known to be used as electrophilic warheads by both medicinal chemists and chemical biologists . They are often used to target proteins and enzymes in the body, acting as inhibitors .
Mode of Action
Sulfonyl fluorides, in general, are known for their balance of reactivity and stability . They can form covalent bonds with their targets, often proteins or enzymes, thereby inhibiting their function .
Biochemical Pathways
Compounds with pyrazine scaffolds have been shown to exhibit a wide range of pharmacological activities such as antimicrobial, antidepressant, anti-hypertensive, anticancer, antiplatelet, antiulcer, herbicidal, antifeedant, and various other anticipated biological activities .
Biochemical Analysis
Biochemical Properties
Pyrazine-2-sulfonyl fluoride has been reported to play a role in the deoxyfluorination of primary and secondary alcohols in combination with an amidine or guanidine base This suggests that this compound may interact with enzymes and proteins involved in these biochemical reactions
Cellular Effects
Related pyrazine-based compounds have been used in bioimaging, suggesting potential interactions with cellular components
Molecular Mechanism
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of pyrazine-2-sulfonyl fluoride typically involves the reaction of pyrazine with sulfuryl fluoride (SO2F2). This reaction is carried out under controlled conditions to ensure the formation of the desired sulfonyl fluoride group. The process can be summarized as follows:
Step 1: Pyrazine is reacted with sulfuryl fluoride in the presence of a base such as triethylamine.
Step 2: The reaction mixture is stirred at room temperature for several hours.
Step 3: The product is then purified using standard techniques such as recrystallization or column chromatography.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction parameters, leading to efficient large-scale production.
Chemical Reactions Analysis
Types of Reactions: Pyrazine-2-sulfonyl fluoride undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the sulfonyl fluoride group is replaced by other nucleophiles.
Oxidation and Reduction: Although less common, it can undergo oxidation and reduction reactions under specific conditions.
Addition Reactions: It can react with nucleophiles to form addition products.
Common Reagents and Conditions:
Nucleophiles: Common nucleophiles used in substitution reactions include amines, alcohols, and thiols.
Oxidizing Agents: Hydrogen peroxide and other peroxides can be used for oxidation reactions.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are typical reducing agents.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, reacting this compound with an amine can yield a sulfonamide derivative.
Comparison with Similar Compounds
Pyrazine-2-sulfonyl Chloride: Similar in structure but less stable under acidic and basic conditions.
Pyridazine-2-sulfonyl Fluoride: Another sulfonyl fluoride with a different nitrogen arrangement in the ring.
Pyrimidine-2-sulfonyl Fluoride: A related compound with a different heterocyclic ring structure.
Uniqueness: Pyrazine-2-sulfonyl fluoride is unique due to its specific reactivity and stability, making it a valuable tool in various chemical and biological applications. Its ability to form stable covalent bonds with nucleophiles sets it apart from other sulfonyl fluorides.
Properties
IUPAC Name |
pyrazine-2-sulfonyl fluoride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H3FN2O2S/c5-10(8,9)4-3-6-1-2-7-4/h1-3H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QNXZFUAYAPJBLB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C=N1)S(=O)(=O)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H3FN2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
162.14 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2090368-34-4 |
Source
|
Record name | pyrazine-2-sulfonyl fluoride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.